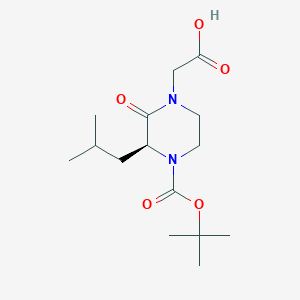

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El derivado de indirubina 8a es un compuesto orgánico sintético que pertenece a la familia de la indirubinaEste compuesto ha ganado considerable atención debido a sus potentes efectos inhibitorios sobre las cinasas dependientes de ciclinas (CDK) y la glucógeno sintasa cinasa-3 beta (GSK-3β), convirtiéndolo en un candidato prometedor para terapias contra el cáncer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del derivado de indirubina 8a generalmente implica reacciones de sustitución nucleofílica. Por ejemplo, la indirubina puede sufrir una sustitución nucleofílica en la posición N1 con 1-(2-cloroetil)piperidina clorhidrato en presencia de carbonato de potasio y bromuro de tetrabutilamonio como catalizador de transición de fase. Esta reacción produce el derivado de indirubina 8a con un excelente rendimiento del 88.2% .

Métodos de Producción Industrial: La producción industrial de derivados de indirubina a menudo implica la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. El uso de catalizadores de transición de fase y entornos de reacción controlados son cruciales para la producción a gran escala. Además, el proceso de purificación puede incluir técnicas como la recristalización y la cromatografía para garantizar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El derivado de indirubina 8a se somete a varias reacciones químicas, incluyendo:

Oxidación: Los derivados de indirubina pueden oxidarse para formar estructuras quinoides.

Reducción: Las reacciones de reducción pueden convertir los derivados de indirubina en sus formas leuco correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, como se ve en la síntesis del derivado de indirubina 8a.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de indirubina con modificaciones en diferentes posiciones de los anillos indólicos, dando lugar a compuestos con actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its piperazine structure is a common motif in many therapeutic agents, making it valuable for developing drugs that target specific receptors involved in these conditions .

Key Insights:

- Therapeutic Targeting: The compound has been utilized to design novel therapeutic agents that exhibit enhanced efficacy against neurological diseases .

- Structure-Activity Relationship (SAR): Medicinal chemists leverage this compound to explore SAR, aiding in the optimization of drug candidates .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This research helps elucidate complex biological interactions and pathways critical for understanding disease mechanisms.

Research Applications:

- Enzyme Inhibition Studies: The compound aids researchers in understanding how certain enzymes can be inhibited, providing insights into metabolic pathways .

- Receptor Binding Affinity: It is used to assess the binding characteristics of potential drug candidates to their targets, crucial for drug design.

Drug Formulation

The unique properties of this compound make it suitable for formulating drug delivery systems. Its ability to enhance the bioavailability of therapeutic agents is particularly beneficial in improving the effectiveness of administered medications.

Formulation Advantages:

- Bioavailability Enhancement: The chemical structure allows for modifications that can improve the absorption and distribution of drugs within the body .

- Targeted Delivery Systems: Researchers are exploring its incorporation into systems designed to deliver drugs more precisely, minimizing side effects .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of various derivatives. This capability is essential for chemists looking to create new compounds with desired functionalities.

Synthesis Applications:

- Derivatives Creation: It serves as a precursor for synthesizing more complex molecules, expanding the library of available compounds for research and application .

- Reactivity Modifications: The presence of the Boc protecting group allows selective deprotection and functionalization, enabling further chemical modifications.

Material Science

The compound's chemical properties are also explored in material science, particularly in developing new materials with specific functionalities.

Material Development Insights:

- Polymer Creation: Its reactivity can be harnessed to create polymers that possess unique characteristics suitable for industrial applications .

- Functional Materials Research: Investigations into how this compound can be integrated into materials science highlight its potential beyond traditional pharmaceutical applications.

Case Studies and Research Findings

While specific case studies on this compound were not detailed in the search results, its applications have been documented across various research articles focusing on neuropharmacology and medicinal chemistry. Notable findings include:

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Chemistry | Used as an intermediate for synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Assists in studying enzyme inhibition and receptor interactions critical for drug development. |

| Drug Formulation | Enhances bioavailability and targeted delivery capabilities of therapeutic agents. |

| Organic Synthesis | Serves as a building block for creating diverse derivatives with tailored functionalities. |

| Material Science | Explored for developing polymers with specific industrial applications based on its properties. |

Mecanismo De Acción

El derivado de indirubina 8a ejerce sus efectos principalmente a través de la inhibición de las CDK y la GSK-3β. Estas enzimas desempeñan funciones críticas en la regulación del ciclo celular y las vías de señalización. Al unirse a los sitios de unión al ATP de estas cinasas, el derivado de indirubina 8a inhibe eficazmente su actividad, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Además, se ha demostrado que los derivados de indirubina modulan otras vías de señalización, incluyendo NF-κB, STAT3 y TGF-β, lo que contribuye a su actividad anticancerígena de amplio espectro .

Compuestos Similares:

Indirubina: El compuesto principal, conocido por sus propiedades anticancerígenas.

Indirubina-3’-monoxima: Un derivado con mayor solubilidad y biodisponibilidad.

5-Bromoindirubina-3’-oxima: Un potente inhibidor de las CDK con propiedades farmacológicas mejoradas.

Singularidad del Derivado de Indirubina 8a: El derivado de indirubina 8a se destaca por sus modificaciones específicas que mejoran su potencial inhibitorio contra las CDK y la GSK-3β. Estas modificaciones dan como resultado una mayor solubilidad y biodisponibilidad, lo que lo convierte en un agente terapéutico más eficaz en comparación con su compuesto principal y otros derivados .

Comparación Con Compuestos Similares

Indirubin: The parent compound, known for its anticancer properties.

Indirubin-3’-monoxime: A derivative with enhanced solubility and bioavailability.

5-Bromoindirubin-3’-oxime: A potent inhibitor of CDKs with improved pharmacological properties.

Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .

Actividad Biológica

(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and carboxymethyl and isobutyl substituents. The structural configuration contributes to its interactions with biological targets, influencing its efficacy in various assays.

Antimalarial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimalarial properties. For example, studies on related piperazine derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum. These compounds demonstrated effective inhibition of β-hematin formation, a crucial process in the malaria parasite's lifecycle. The IC50 values for these derivatives ranged from 0.14 to 0.27 mM, indicating moderate antimalarial activity .

Table 1: Antimalarial Activity of Piperazine Derivatives

| Compound | IC50 (mM) | Activity against CQ-S | Activity against CQ-R |

|---|---|---|---|

| 7a | 0.14 | Yes | Yes |

| 7b | 0.20 | Yes | Moderate |

| 15a | 0.09 | Excellent | Moderate |

| (3S)-4-Boc-... | TBD | TBD | TBD |

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Many piperazine derivatives inhibit enzymes crucial for parasite survival or cancer cell proliferation.

- Induction of Apoptosis : Compounds targeting BCL-2 or similar pathways can trigger programmed cell death in malignant cells.

- Disruption of Cellular Processes : By interfering with metabolic pathways or cellular signaling, these compounds can effectively reduce viability in target cells.

Case Studies and Research Findings

Several studies have demonstrated the biological potential of piperazine derivatives:

- Antimalarial Studies : In vitro assays showed that piperazine derivatives significantly inhibited the growth of P. falciparum strains, with some compounds showing enhanced activity against resistant strains .

- Anticancer Research : Investigations into carbazole-piperazine hybrids revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Propiedades

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNBFMNMGDYJG-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.